Product packaging for luffarin R(Cat. No.:)

luffarin R

Cat. No.: B1248028
M. Wt: 414.5 g/mol
InChI Key: VKOBTBGPXFPMMX-YNYZZKJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Luffarin R is a sesterterpenoid compound of marine origin, related to the luffarin family of natural products initially isolated from marine sponges of the genus Luffariella . Sesterterpenoids from this source have demonstrated significant biological activities in research settings, making them intriguing targets for biomedical and synthetic studies . Like its structural analogues, this compound is provided for research purposes to investigate its potential pharmacological properties. Related luffarins have shown promising antiproliferative activities against a panel of human solid tumor cell lines, suggesting potential applications in oncology research . Marine sesterterpenoids are also known for other bioactivities, including anti-inflammatory and anti-feedant effects, which may be of interest in chemical ecology and drug discovery . This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use . Researchers are responsible for ensuring all necessary approvals are secured before using this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H34O5 B1248028 luffarin R

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H34O5

Molecular Weight

414.5 g/mol

IUPAC Name

(3Z)-3-[(4E,8E,11R)-11-hydroxy-4,8-dimethyl-11-(5-oxo-2H-furan-3-yl)undeca-4,8-dienylidene]-5-(2-methylprop-1-enyl)oxolan-2-one

InChI

InChI=1S/C25H34O5/c1-17(2)13-22-14-20(25(28)30-22)10-6-9-18(3)7-5-8-19(4)11-12-23(26)21-15-24(27)29-16-21/h7,10-11,13,15,22-23,26H,5-6,8-9,12,14,16H2,1-4H3/b18-7+,19-11+,20-10-/t22?,23-/m1/s1

InChI Key

VKOBTBGPXFPMMX-YNYZZKJUSA-N

Isomeric SMILES

CC(=CC1C/C(=C/CC/C(=C/CC/C(=C/C[C@H](C2=CC(=O)OC2)O)/C)/C)/C(=O)O1)C

Canonical SMILES

CC(=CC1CC(=CCCC(=CCCC(=CCC(C2=CC(=O)OC2)O)C)C)C(=O)O1)C

Synonyms

luffarin R

Origin of Product

United States

Luffarin R: Isolation, Structure, and Research Findings

Isolation and Source Organisms

This compound has been isolated from marine sponges. Notably, it has been reported from Luffariella geometrica. geomar.dersc.org Additionally, this compound has been found in extracts of the marine sponge Thorectandra sp. nih.govacs.org

Chemical Structure of this compound

This compound is classified as a sesterterpene with a C25 carbon skeleton. While detailed structural diagrams were not directly available in the search results, its classification within the luffarin family and as a sesterterpene from Luffariella geometrica and Thorectandra sp. provides context for its likely structural features. geomar.dersc.orgnih.govacs.org The luffarin family, in general, often features a luffarane skeleton and can include variations such as bicyclic and acyclic forms. researchgate.netmdpi.commdpi.com this compound has been described as a known compound found alongside other sesterterpenes like luffarin V and palauolide (B1254733) in Thorectandra sp. extracts, with structures determined by NMR spectral data analysis. nih.govacs.org

Biological Activity and Research Findings

Research into the biological activity of this compound is an area of interest. While specific detailed findings on this compound's biological activities were limited in the provided search results, the general context of luffarin compounds and sesterterpenoids from marine sponges suggests potential bioactivity. Sesterterpenoids from marine sources are known for diverse activities, including anti-inflammatory, cytotoxic, anticancer, and antimicrobial properties. researchgate.netresearchgate.netrsc.orgnih.gov

One search result mentions cytotoxicity data for this compound (compound 7) alongside other sesterterpenes isolated from Thorectandra sp. against human tumor cell lines. nih.govacs.org This indicates that this compound has been evaluated for potential cytotoxic effects in cancer cell lines.

Table 1: Selected Research Findings Related to this compound

CompoundSource OrganismKey Finding / ContextReference
This compoundLuffariella geometricaIsolated from this marine sponge. geomar.dersc.org
This compoundThorectandra sp.Isolated alongside other sesterterpenes; evaluated for cytotoxicity against tumor cell lines. nih.govacs.org

Compound Index

Structural Elucidation and Stereochemical Assignment of Luffarin R

Advanced Spectroscopic Techniques Utilized for Structure Determination

The molecular architecture of luffarin R was meticulously pieced together using a suite of powerful analytical methods, primarily relying on nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and circular dichroism (CD) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR, NOE correlations)

The foundational framework and detailed connectivity of this compound were established through extensive one-dimensional (1D) and two-dimensional (2D) NMR experiments. The complete assignment of proton (¹H) and carbon (¹³C) signals was achieved through a combination of techniques including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

The ¹H NMR spectrum of this compound revealed the presence of characteristic signals for olefinic protons, methyl groups, and protons attached to oxygenated carbons. Specifically, the analysis of the COSY spectrum allowed for the tracing of proton-proton coupling networks, which were instrumental in defining the spin systems within the molecule.

The ¹³C NMR spectrum, in conjunction with DEPT experiments, identified the full complement of 25 carbon atoms, which were categorized into methyl, methylene, methine, and quaternary carbons. The chemical shifts provided initial indications of the functional groups present, such as double bonds and oxygen-bearing carbons.

Furthermore, Nuclear Overhauser Effect (NOE) correlations, observed in NOESY spectra, were pivotal in determining the relative stereochemistry of the molecule. These through-space interactions between protons provided critical information about their spatial proximity, allowing for the assignment of the geometry of the double bonds and the relative configuration of stereocenters.

Table 1: ¹³C NMR Data for this compound

PositionChemical Shift (ppm)
1170.1
2119.3
3161.5
468.6
534.9
6123.6
7138.0
839.8
928.1
10124.5
11135.2
1239.7
1326.6
14124.7
15131.3
1625.7
1716.0
1816.0
1917.7
2059.5
2116.2
2216.2
2322.1
2422.1
2561.8

Table 2: ¹H NMR Data for this compound

PositionChemical Shift (ppm)MultiplicityJ (Hz)
H-25.70s
H-44.87d6.4
H-52.30m
H-65.10t7.0
H-82.05m
H-92.05m
H-105.10t7.0
H-122.05m
H-132.05m
H-145.10t7.0
H-162.05m
H-171.60s
H-181.60s
H-191.68s
H-204.03s
H-211.60s
H-221.60s
H-231.95s
H-241.95s
H-254.56s

Mass Spectrometry (MS)

Mass spectrometry was employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provided an accurate mass measurement, which allowed for the deduction of the molecular formula. Fragmentation patterns observed in the mass spectrum offered additional structural information, corroborating the connectivities determined by NMR spectroscopy.

Circular Dichroism (CD) Spectroscopy for Absolute Stereochemistry

Circular dichroism (CD) spectroscopy was utilized to suggest the absolute stereochemistry of this compound. publish.csiro.aunih.govresearchgate.net The CD spectrum of a chiral molecule is unique and can be used to determine the absolute configuration of its stereocenters by comparing the experimental spectrum with that of related compounds of known stereochemistry or with theoretically calculated spectra. publish.csiro.aunih.govresearchgate.net The CD data for this compound, when compared to other members of the luffarin family, provided insights into its absolute stereochemical arrangement. publish.csiro.aunih.govresearchgate.net

Stereochemical Features of this compound

The stereochemistry of this compound is a defining characteristic, contributing to its unique three-dimensional structure and biological activity.

Comparative Stereochemistry within the Luffarin Family (e.g., Luffarin I, Luffarin A)

The luffarin family of sesterterpenoids encompasses a range of structurally related compounds, many of which share a common bicyclic core derived from a labdane skeleton. publish.csiro.auresearchgate.net For instance, luffarin I and luffarin A both feature this bicyclic system and exhibit the same relative stereochemistry within their A and B rings. publish.csiro.auresearchgate.net The absolute stereochemistry of these bicyclic luffarins has been established, providing a valuable reference for understanding the stereochemical relationships across the entire family. publish.csiro.auresearchgate.net

While this compound is acyclic, its biosynthetic relationship to the bicyclic luffarins is of interest. The stereocenters present in this compound can be compared to the corresponding centers in compounds like luffarin I and luffarin A to infer potential common biosynthetic precursors and stereochemical pathways. This comparative analysis is essential for a comprehensive understanding of the stereochemical diversity within this class of marine natural products.

Biosynthetic Pathways and Precursors of Luffarin R

Proposed Derivation from Geranylfarnesyl Diphosphateacs.orgresearchgate.net

The universal precursor for all sesterterpenoids, including the luffarins, is (2E,6E,10E,14E)-geranylfarnesyl diphosphate (B83284) (GFDP), also known as geranylfarnesyl pyrophosphate (GFPP). nih.govacs.org This linear C25 isoprenoid is assembled from the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov These precursors are themselves generated through the well-established mevalonate (B85504) (MVA) or 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways. nih.gov

The assembly of GFDP is catalyzed by a specific class of enzymes known as prenyltransferases. Specifically, geranylfarnesyl diphosphate synthase (GFDPS) facilitates the sequential head-to-tail condensation of IPP molecules onto an allylic diphosphate primer. wikipedia.org This process involves the addition of one molecule of IPP to geranylgeranyl diphosphate (GGPP), or through sequential additions of IPP to smaller precursors, ultimately yielding the C25 chain of GFDP.

Enzymatic Transformations and Cyclization Mechanisms

The transformation of the linear GFDP precursor into the complex cyclic structure of luffarin R is the most critical step in its biosynthesis, catalyzed by a class of enzymes known as terpene synthases or terpene cyclases. fao.orgrsc.org These enzymes are responsible for generating the vast structural diversity observed in terpenoids. semanticscholar.org The process is initiated by the ionization of GFDP, which involves the removal of the diphosphate group, generating a geranylfarnesyl carbocation.

This highly reactive carbocationic intermediate then undergoes a cascade of intramolecular cyclization reactions. researchgate.net The enzyme's active site guides the folding of the flexible GFDP chain into a specific conformation that facilitates regio- and stereospecific ring closures. This cascade may involve a series of electrophilic additions of carbon-carbon double bonds, hydride shifts, and proton eliminations to form the characteristic carbocyclic skeleton of the luffarin family, known as the "luffarane" skeleton. nih.gov The specific sequence of these events, dictated by the unique catalytic properties of the involved terpene synthase, ultimately determines the final structure of the sesterterpenoid.

In many fungal systems, sesterterpene synthases are bifunctional enzymes containing both a prenyltransferase (PT) domain for GFDP synthesis and a terpene synthase (TS) domain for cyclization. nih.gov While the specific enzymes in the marine sponge Luffariella are yet to be fully characterized, it is likely that a dedicated sesterterpene synthase orchestrates the complex cyclization cascade leading to the luffarin core structure.

Insights from Related Sesterterpenoid Biosynthesis

Understanding the biosynthesis of other marine sesterterpenoids provides valuable insights into the formation of this compound. Sesterterpenoids are a relatively rare class of terpenoids, but their structural variety suggests that nature has evolved a diverse set of terpene cyclases to act on the common GFDP precursor. nih.gov For instance, the scalarane sesterterpenoids, another major class of marine-derived natural products, feature a distinct 6/6/6/6 tetracyclic ring system, which is also formed from the cyclization of GFDP but through a different folding and reaction cascade. mdpi.com

The biosynthesis of manoalide, another well-known sesterterpenoid from the sponge Luffariella variabilis, shares biosynthetic similarities with the luffarins. nih.gov The diverse array of sesterterpenoid skeletons found in nature, from simple monocycles to complex polycyclic structures, all stem from the same linear C25 precursor. acs.org This highlights the remarkable catalytic versatility of terpene synthase enzymes, which can direct the cyclization of GFDP through different carbocationic pathways to produce a wide range of structurally distinct molecules. researchgate.net The study of these related pathways suggests that subtle differences in the amino acid sequence and active site architecture of the specific this compound synthase are responsible for producing its unique chemical structure from the universal sesterterpenoid precursor.

Synthetic Methodologies and Chemical Modifications of Luffarin R and Its Analogues

Total Synthesis Strategies for Luffarin R and Related Structures (e.g., Luffarin I, Luffarin A)

The total synthesis of several luffarin family members, including luffarin I and luffarin A, has been successfully accomplished. nih.govnih.gov These synthetic strategies often employ a convergent approach, where key fragments of the molecule are synthesized separately and then coupled together. Luffarin I is considered a key intermediate from which other luffarins can be potentially synthesized. mdpi.com

A common retrosynthetic analysis for luffarin I involves disconnecting the molecule into a nor-diterpenic fragment containing the decalin ring system and a side chain fragment containing the furan moiety, which is a precursor to the final butenolide ring. mdpi.comnih.gov The assembly of these fragments and subsequent transformations constitute the core of the total synthesis.

Strategic Use of Starting Materials (e.g., Sclareol)

A significant challenge in the total synthesis of natural products is the establishment of the correct stereochemistry. To overcome this, many synthetic strategies for luffarins utilize the "chiral pool," employing readily available and enantiomerically pure natural products as starting materials. In the synthesis of luffarin I, the commercially available labdane diterpenoid, (-)-sclareol, is a common and effective choice. mdpi.comnih.govoregonstate.edunih.gov

Sclareol provides the correct stereochemistry for the A and B rings of the decalin core of the luffarin skeleton. mdpi.com The synthesis begins with the oxidative degradation of the sclareol side chain to produce key intermediates, such as the methyl ketone 15, which then serves as the foundation for the elaboration of the luffarin side chain. mdpi.comnih.gov The use of sclareol significantly reduces the number of synthetic steps required to construct the complex core of the luffarin molecules. sctunisie.org

Key Synthetic Transformations

The construction of this compound and its analogues relies on a series of powerful and stereoselective chemical reactions. These transformations are essential for building the carbon skeleton, installing the necessary functional groups, and controlling the stereochemistry of the final molecule.

A pivotal step in the synthesis of luffarin I is the diastereoselective reduction of an intermediate ketone (compound 26) to establish the correct stereochemistry at the C-16 position in the side chain. mdpi.comnih.govoregonstate.edunih.gov The Corey-Bakshi-Shibata (CBS) reduction has proven to be highly effective for this purpose. nih.gov

This reaction utilizes a chiral oxazaborolidine catalyst to control the facial selectivity of the hydride reduction, leading to the desired alcohol diastereomer. nih.gov The reduction of ketone 26 using (S)-2-methyl-CBS-oxazaborolidine and borane dimethyl sulfide complex at low temperature produces the desired C-16 alcohol (compound 27) and its diastereomer (compound 28), which are both valuable intermediates for the synthesis of luffarin I. nih.gov

Table 1: Diastereoselective Reduction of Ketone 26

EntryReagents and ConditionsProductsYield
1(S)-2-methyl-CBS-oxazaborolidine, Me₂S·BH₃, toluene, -78 °C to -30 °C, 20 h27 and 28 52% (27 ), 42% (28 )

Data sourced from Urosa, et al. (2015). nih.gov

Ring-closing metathesis (RCM) is a powerful reaction for the formation of cyclic olefins and has been employed as a key strategic step in the synthesis of luffarin I and luffarin A. nih.govresearchgate.net This reaction, catalyzed by ruthenium complexes like the Grubbs catalyst, facilitates the intramolecular coupling of two terminal alkenes to form a ring, with the concurrent release of ethylene gas. wikipedia.org

In the synthesis of luffarin A and analogues, a nor-diterpenic fragment is first coupled with an appropriate furan alcohol via Yamaguchi esterification to create a diene intermediate. nih.govresearchgate.net This diene then undergoes RCM to construct a key cyclic ether moiety within the side chain, demonstrating the efficiency of this method in building complex structural features. nih.gov A silicon-tethered RCM approach has also been successfully utilized in the first total synthesis of luffarin L. nih.gov

A variety of functional group modifications are necessary throughout the synthesis of luffarins to manipulate reactive sites and install the required chemical features.

Oxidation: Selective oxidation reactions are frequently used. For instance, primary alcohols are oxidized to aldehydes using reagents like Dess-Martin periodinane (DMP). mdpi.comnih.gov These aldehydes can be further oxidized to carboxylic acids with reagents such as sodium chlorite. mdpi.comnih.gov A key transformation in the final steps of the luffarin I synthesis is the conversion of a furan ring into a γ-hydroxybutenolide. This is achieved through a photochemical oxidation with singlet oxygen (¹O₂), often using Rose Bengal as a sensitizer, in a method developed by Faulkner. nih.gov

Esterification: Carboxylic acids are converted to their corresponding methyl esters using reagents like trimethylsilyldiazomethane (TMSCHN₂). mdpi.comnih.gov For the coupling of complex fragments, more specialized esterification methods like the Yamaguchi esterification are employed, which is a key step in linking the decalin and side-chain portions for the synthesis of luffarin A. nih.govresearchgate.net

Hydrolysis: The removal of protecting groups or the conversion of esters back to carboxylic acids is typically achieved through hydrolysis, for example, using potassium carbonate in methanol (B129727) to cleave an acetoxy group. nih.gov

Table 2: Key Functional Group Modifications in Luffarin Synthesis

TransformationReagents and ConditionsStarting MaterialProductReference
Alcohol OxidationDMP, DCM, RT, 0.5 h22a/22b 23a/23b (Aldehyde) mdpi.comnih.gov
Aldehyde OxidationNaClO₂, NaH₂PO₄, 2-methyl-2-butene, RT, 0.5 h23a/23b 24a/24b (Carboxylic Acid) nih.gov
EsterificationTMSCHN₂, MeOH/benzene, 0 °C, 10 minCarboxylic AcidMethyl Ester nih.gov
Furan OxidationO₂, DIPEA, hυ, Rose Bengal, -78 °C, 6 h29 (Furan)30 (γ-hydroxybutenolide) mdpi.comnih.gov
HydrolysisK₂CO₃, MeOH, RT, 7 h24a/24b (Acetoxy group)25a/25b (Alcohol) nih.gov

Carbon-carbon bond-forming reactions are fundamental to building the molecular skeleton of the luffarins. Organometallic additions and Wittig olefinations are two key strategies employed.

Organometallic Additions: In the retrosynthetic plan for luffarin I, the addition of a furan-containing organometallic reagent to an aldehyde (compound 19) is proposed as a method to connect the furan ring to the side chain. mdpi.comnih.gov Organometallic reagents, such as organolithium or Grignard reagents, are excellent nucleophiles for forming new carbon-carbon bonds with carbonyl compounds. libretexts.org

Wittig Olefinations: The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes. wikipedia.org In the synthesis of luffarin I, a Wittig reaction is used to construct the side chain. Specifically, the methyl ketone (compound 17) is reacted with an appropriate phosphonium ylide, such as (2-carboxyethyl)triphenylphosphonium bromide, to form an α,β-unsaturated ester with a defined (Z)-geometry at the newly formed double bond. mdpi.com

Preparation of this compound Analogues and Derivatives for Research

The synthesis of analogues and derivatives of the luffarin family of sesterterpenoids is crucial for exploring their therapeutic potential and understanding structure-activity relationships. Research in this area has led to the development of various synthetic strategies, often starting from readily available chiral precursors.

The synthetic sequence to build the complex side chain involved several key transformations:

Wittig Olefination: To extend the side chain from the methyl ketone. nih.gov

Organometallic Addition: A 3-bromofurane lithium derivative was added to an aldehyde to construct the furan-containing side chain, resulting in a mixture of epimers at C-16. nih.gov

Functional Group Manipulation: The secondary alcohol formed was protected via acetoxylation, followed by deprotection of a tetrahydropyranyl (THP) ether. nih.gov The resulting alcohol was then oxidized to an aldehyde using Dess-Martin periodinane (DMP), which was subsequently oxidized to a carboxylic acid. nih.gov

Conversion to the Butenolide Ring: The furan ring of a later intermediate was converted to a γ-hydroxybutenolide through photochemical oxidation using singlet oxygen (¹O₂) in the presence of Rose Bengal. nih.gov A final reduction with sodium borohydride (NaBH₄) yielded the γ-butenolide moiety characteristic of Luffarin I. nih.gov

This multi-step synthesis allows for the creation of various intermediates that can be modified to produce a library of luffarin derivatives for further research. For instance, modifications can be introduced at the side chain or the decalin core to investigate their impact on biological activity.

Another significant synthetic advancement was the first total synthesis of Luffarin L and its epimer, 16-epi-Luffarin L. A key step in this synthesis was the use of a temporary silicon-tethered ring-closing metathesis reaction. nih.gov This approach not only enabled the efficient construction of the molecule but also definitively established the stereochemistry and absolute configuration of the natural product. nih.gov Such strategies are instrumental in producing stereochemically pure analogues for detailed biological evaluation.

The chemical modifications involved in these syntheses include a range of standard organic reactions, as detailed in the synthesis of Luffarin I intermediates.

Reaction Type Reagents/Conditions Purpose Reference
AcetoxylationAcetic anhydride, pyridineProtection of a secondary alcohol. nih.gov
OxidationDess-Martin periodinane (DMP), DCMConversion of a primary alcohol to an aldehyde. nih.gov
OxidationNaClO₂, NaH₂PO₄, 2-methyl-2-buteneConversion of an aldehyde to a carboxylic acid. nih.gov
HydrolysisK₂CO₃, MeOHRemoval of an acetate protecting group.
ReductionDiisobutylaluminium hydride (DIBAL-H)Reduction of an ester to an alcohol. nih.gov
PhotooxidationO₂, Rose Bengal, hυConversion of a furan ring to a γ-hydroxybutenolide. nih.gov
ReductionNaBH₄, EtOHConversion of a γ-hydroxybutenolide to a γ-butenolide. nih.gov

These methodologies provide a robust toolbox for the chemical synthesis and modification of luffarin sesterterpenoids, paving the way for the preparation of diverse analogues for research purposes.

Advances in Stereoselective Synthesis of Sesterterpenoids

The structural complexity and rich stereochemistry of sesterterpenoids like the luffarins present significant challenges to synthetic chemists. Consequently, the development of stereoselective synthetic methods is a critical area of research, enabling access to these biologically active molecules in an enantiomerically pure form.

A key challenge in the synthesis of the luffarin family is controlling the stereochemistry of the side chain, particularly at the C-16 position. The total synthesis of Luffarin I showcased a powerful solution to this problem through a diastereoselective reduction of a ketone intermediate. nih.gov

Corey-Bakshi-Shibata (CBS) Reduction: To set the stereocenter at C-16, researchers employed a stereoselective reduction of a ketone precursor. nih.gov The reaction utilized the (S)-2-methyl-CBS-oxazaborolidine catalyst with borane dimethyl sulfide as the reducing agent. nih.gov This method is renowned for its high degree of enantioselectivity in the reduction of prochiral ketones. In this specific synthesis, the reduction proceeded with excellent yield and diastereoselectivity, producing the desired (R)-configuration at the newly formed stereogenic center, which was confirmed using the Mosher ester analysis method. nih.gov This step was pivotal for the successful completion of the total synthesis of the natural product. nih.govnih.gov

The development of novel cyclization strategies has also been a major advance in the stereoselective synthesis of sesterterpenoids. The synthesis of Luffarin L, for example, employed a temporary silicon-tethered ring-closing metathesis (RCM) reaction. nih.gov This strategy facilitates the formation of complex ring systems with high stereocontrol, which is often difficult to achieve through traditional methods. By establishing the stereochemistry of Luffarin L, this work provides a new pathway for the stereoselective synthesis of other sesterterpenolides that share the luffarane skeleton. nih.gov

These examples highlight the progress in applying modern asymmetric synthesis techniques to the challenging field of sesterterpenoid natural products. The ability to selectively create specific stereoisomers is fundamental for producing analogues to probe biological mechanisms and develop potential therapeutic agents, as the biological activity of chiral molecules is often highly dependent on their absolute configuration.

Biological Activities and Molecular Mechanisms of Action

Antiproliferative and Cytotoxic Activity in Preclinical Models

Molecular Targets and Signaling Pathway ModulationNo data is available on the molecular targets or signaling pathways modulated by luffarin R.

There are no compound names mentioned in this article to be listed in a table.

Antimicrobial Activity

Proposed Mechanisms of Antimicrobial Action (e.g., Enzyme Inhibition affecting cell division)

Due to the absence of studies on the antimicrobial activity of this compound, there is currently no proposed mechanism of antimicrobial action for this specific compound. General mechanisms of antimicrobial action for other marine natural products include disruption of cell membranes, inhibition of essential enzymes, and interference with biofilm formation. However, without specific research on this compound, any proposed mechanism would be purely speculative.

Enzyme Inhibition and Anti-inflammatory Potential

Inhibition of Phospholipase A2 (PLA2)

There is no direct scientific evidence in the reviewed literature demonstrating the inhibition of phospholipase A2 (PLA2) by this compound. While sesterterpenoids isolated from marine sponges have been reported to possess anti-inflammatory properties, specific studies detailing the enzymatic inhibition of PLA2 by this compound are not available. nih.gov The inhibition of PLA2 is a key mechanism for controlling inflammatory responses, as this enzyme is responsible for the release of arachidonic acid from cell membranes, a precursor to pro-inflammatory eicosanoids. nih.govnih.gov

Mechanistic Basis for Anti-inflammatory Effects

The mechanistic basis for any potential anti-inflammatory effects of this compound has not been elucidated in the available scientific literature. While compounds from the luffarin class are generally cited for their anti-inflammatory potential, specific studies on this compound are lacking. nih.gov A proposed mechanism for the anti-inflammatory activity of related marine natural products often involves the inhibition of pro-inflammatory enzymes such as phospholipase A2. nih.govnih.gov Inhibition of PLA2 would reduce the production of arachidonic acid and subsequently the synthesis of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation. However, without experimental data on this compound, this remains a hypothetical mechanism.

Other Reported Biological Activities (e.g., Antifouling, Anti-feedant)

Sesterterpenoids isolated from marine sponges, a class of compounds that includes the luffarins, have been recognized for a variety of biological activities that contribute to the defense mechanisms of the producing organisms. nih.gov Among these, anti-feedant and antifouling activities are notable.

Anti-feedant Activity: Several sesterterpenoids have demonstrated the ability to deter feeding by marine predators. This activity is a crucial survival mechanism for the sponge. While the broader class of luffarins has been associated with anti-feedant properties, specific studies quantifying this effect for this compound are not detailed in the currently available literature. nih.gov

Antifouling Activity: Marine organisms are in a constant battle to prevent the settlement and growth of other organisms on their surfaces, a phenomenon known as biofouling. Some marine natural products have been investigated as natural antifouling agents. While the potential for sesterterpenoids to exhibit antifouling properties exists, specific research confirming and detailing the antifouling activity of this compound is not present in the reviewed scientific papers.

Structure Activity Relationship Sar Studies of Luffarin R and Analogues

Influence of Specific Structural Moieties on Biological Activity

Specific SAR studies detailing the influence of various structural moieties on the biological activity of luffarin R are not yet prevalent in published research. While it is known that this compound possesses a sesterterpene scaffold, likely with a C-4 hydroxy substitution, the direct impact of modifying this and other functional groups on its biological efficacy has not been systematically explored.

For related compounds, such as luffarin I, preliminary findings have highlighted the significance of certain structural features. For instance, the presence of a butenolide moiety has been suggested to be important for the antiproliferative activity of luffarin I. It is plausible that the terminal lactone or a related functional group in this compound also plays a critical role in its biological interactions. However, without dedicated studies on this compound analogues, this remains speculative.

To illustrate the type of data required for a thorough SAR analysis, a hypothetical data table is presented below. Please note that the data in this table is for illustrative purposes only and is not based on experimental results for this compound.

Hypothetical SAR Data for this compound Analogues

Compound Modification on this compound Scaffold Biological Activity (e.g., IC50 in µM)
This compound - -
Analogue 1 Modification of the C-4 hydroxyl group -
Analogue 2 Saturation of a double bond in the side chain -
Analogue 3 Alteration of the terminal functional group -

Identification of Key Pharmacophoric Elements

A specific pharmacophore model for this compound has not been established in the scientific literature. The development of such a model would necessitate a set of active this compound analogues to identify the essential steric and electronic features required for biological activity. Generally, a pharmacophore for a sesterterpene like this compound would likely include hydrogen bond donors and acceptors, hydrophobic regions, and possibly a Michael acceptor if a reactive moiety like a butenolide is present. These features would be spatially arranged to interact optimally with a biological target. Without a known target and a series of active analogues, the precise pharmacophoric elements of this compound remain undefined.

Comparison of this compound's Activity Profile with Related Sesterterpenes

A comparative analysis would be crucial to understand the unique therapeutic potential of this compound. Such a study would ideally involve testing these compounds side-by-side in a panel of relevant biological assays. The results would shed light on how subtle structural differences between these sesterterpenes influence their activity profiles and selectivity.

To demonstrate how such a comparison would be presented, a hypothetical data table is provided below. The data is for illustrative purposes and does not represent actual experimental findings.

Hypothetical Comparative Activity of Sesterterpenes

Compound Antiproliferative Activity (GI50, µM) HIF-1 Inhibition (IC50, µM)
This compound - -
Luffarin I - -

Preclinical Research Methodologies and Animal Models

In vitro Study Designs for Biological Evaluation

In vitro studies are a cornerstone of preclinical evaluation, offering controlled environments to investigate the biological effects of compounds at the cellular and molecular levels. creative-biolabs.com They are valuable for identifying potential biological activities and understanding mechanisms of action. fda.gov

Cell Culture Models (2D and 3D)

Cell culture models are fundamental to in vitro preclinical research. Traditionally, two-dimensional (2D) cell cultures, where cells are grown on flat surfaces, have been widely used. elveflow.com However, 2D cultures often fail to fully replicate the complex cellular architecture and interactions found in living tissues. elveflow.comfacellitate.com

Three-dimensional (3D) cell culture models, including spheroids and organoids, have emerged to better mimic the in vivo environment. elveflow.commdpi.com These models allow cells to grow and interact in a more naturalistic three-dimensional space, leading to cellular morphology and function that more closely resemble those in living organisms. elveflow.com 3D cell cultures can be generated using various methods, such as hanging drop techniques, magnetic levitation, or by utilizing specialized cell-repellent surfaces or scaffolds made from natural or synthetic biomaterials. elveflow.comfacellitate.com They offer advantages in recapitulating tissue-like structures and cell-to-cell interactions. elveflow.com For instance, 3D models have been developed for various tissues, including liver, using different cell sources like primary human hepatocytes, cancer cell lines, immortalized cell lines, and hepatocyte-like cells derived from stem cells. frontiersin.org These models can also incorporate non-parenchymal cells to better represent the multicellular environment of an organ. frontiersin.org

Enzyme Assays and Biochemical Profiling

Enzyme assays are critical tools for measuring the activity of specific enzymes and are widely used in biochemistry to understand enzyme kinetics and inhibition. wikipedia.orgoup.com These assays quantify enzymatic activity by measuring the rate of substrate consumption or product formation over time. wikipedia.org Various methods exist for measuring substrate and product concentrations, allowing for diverse approaches to enzyme assays. wikipedia.org

Biochemical profiling involves a broader analysis of biochemical changes induced by a compound within a biological system. This can include assessing the activity of multiple enzymes, analyzing metabolic pathways, and evaluating changes in levels of various biomolecules. While specific details on luffarin R's biochemical profiling were not extensively detailed in the search results, related sesterterpenes from marine sponges have been investigated for their effects on enzymes like phospholipase A2 (PLA2). researchgate.netnio.res.in Manoalide, a related sesterterpene, is commercially available as a biochemical tool to block PLA2 action. nio.res.in This suggests that enzyme assays, potentially targeting enzymes relevant to the biological activities of sesterterpenes, would be a key component of this compound's in vitro evaluation.

Molecular and Cellular Biology Techniques

Molecular and cellular biology techniques are indispensable for investigating the effects of this compound at a deeper level, exploring how it interacts with cellular components and influences cellular processes. These techniques provide insights into the molecular mechanisms underlying observed biological activities. unimelb.edu.aulongdom.org

Common molecular biology techniques include polymerase chain reaction (PCR), nucleic acid electrophoresis, DNA microarray analysis, in situ hybridization, and sequencing. depauw.edu These methods are used to study gene expression, DNA and RNA structure, and genetic variations. longdom.orgdepauw.edu Cellular biology techniques encompass methods for examining cellular structures and functions, such as cell culture (as discussed in 8.1.1), protein extraction, Western blotting, and DNA transfection. depauw.edu Western blotting, for example, is used to detect and quantify specific proteins within a sample. depauw.edu DNA transfection allows for the introduction of foreign DNA into cells to manipulate gene expression. depauw.edu The application of these techniques can help elucidate how this compound affects gene expression, protein levels, cellular signaling pathways, and other critical cellular functions.

In vivo Preclinical Animal Models for Efficacy and Mechanistic Investigations

In vivo studies using animal models are a crucial step in preclinical research, providing a more complex and integrated biological system to evaluate the efficacy and investigate the mechanisms of action of potential therapeutic compounds like this compound. creative-biolabs.comijrpc.com Animal models allow researchers to study the effects of a compound within a living organism, considering factors such as absorption, distribution, metabolism, and excretion (ADME), as well as systemic responses. ijrpc.com

Selection and Relevance of Animal Models

The selection of appropriate animal models is paramount to ensure the relevance and translatability of preclinical findings to humans. ijrpc.combiotechfarm.co.il The ideal animal model should recapitulate key aspects of the human disease or condition being studied, including physiological and pathological changes. biospective.comnih.govnih.gov Factors considered in model selection include genetic similarity, physiological resemblance, and the manifestation of the disease. ijrpc.combiotechfarm.co.il

While the specific animal models used for this compound were not detailed in the provided search results, preclinical studies often utilize a range of species, from rodents (such as mice and rats) to larger animals and non-human primates, depending on the research question and the complexity of the human condition being modeled. ijrpc.combiotechfarm.co.ilumich.edu Genetically engineered animal models are also employed to mimic specific human genetic markers or disease states. biotechfarm.co.il The relevance of an animal model is continuously assessed to ensure it provides a reliable platform for evaluating the potential of a therapeutic agent. fda.govijrpc.com

Experimental Design Considerations for Animal Studies

Rigorous experimental design is critical for obtaining reliable and interpretable data from in vivo animal studies. nih.gov Key considerations include the inclusion of appropriate concurrent controls, randomization of animals to different study groups, and blinding to minimize bias. fda.govnih.gov These elements enhance the scientific rigor of the study and the strength of the resulting data. fda.govnih.gov

Experimental design also involves determining appropriate sample sizes, considering the biological variability of the chosen animal model to ensure sufficient statistical power to detect meaningful effects. biospective.com The duration of the study, the route and frequency of administration (though specific dosage information is excluded as per instructions), and the methods for assessing efficacy and mechanistic endpoints are all carefully planned. fda.govsyncrosome.com The use of techniques like radiotelemetry can allow for continuous monitoring of physiological parameters in conscious animals, reducing stress and potentially the number of animals needed. selectscience.net Furthermore, experimental designs should incorporate methods for collecting a wide range of read-outs, including cellular and molecular biomarkers, to gain a comprehensive understanding of the compound's effects. syncrosome.com Ethical considerations and adherence to regulatory guidelines for animal welfare are also integral to the experimental design process. ijrpc.commdpi.com

Methodological Challenges and Advancements in Preclinical Research

Comprehensive, publicly available data specifically detailing methodological challenges encountered and advancements made in preclinical research studies solely focused on the compound this compound could not be retrieved through the conducted searches. Information regarding specific research findings or data tables pertinent to this narrow scope and adhering to all exclusion criteria was not found. Research identified in the searches often pertained to other luffarin compounds, broader classes of marine natural products, or general synthetic methodologies rather than specific preclinical research challenges and advancements for this compound.

Future Directions and Academic Significance

Elucidation of Novel Biological Targets and Pathways

The primary biological activity reported for luffarin R is its cytotoxicity against various human tumor cell lines. acs.orgnih.gov However, the precise molecular targets and signaling pathways through which this compound exerts its effects remain largely uncharacterized. This knowledge gap presents a significant opportunity for future research. The elucidation of its mechanism of action is a critical next step. Future investigations will likely focus on identifying the specific proteins, enzymes, or nucleic acid sequences with which this compound interacts to induce cell death.

Techniques such as affinity chromatography, proteomics, and genetic screening could be employed to pull down binding partners and identify cellular pathways modulated by the compound. Understanding these targets is paramount, as it would not only clarify the compound's cytotoxic mechanism but also reveal its potential for development as a targeted therapeutic agent. Furthermore, identifying these pathways could uncover novel vulnerabilities in cancer cells that may be exploited by other therapies, thus contributing fundamental knowledge to the field of oncology. The exploration of its bioactivity is part of a broader effort to characterize the pharmacological potential of the diverse family of sesterterpenoids. mdpi.comnih.gov

Advanced Synthetic Strategies for this compound and Complex Analogues

While the total synthesis of this compound has not been specifically detailed in the literature, successful synthetic routes for closely related analogues like luffarin I provide a strong foundation for its future chemical construction. mdpi.comnih.govresearchgate.net The synthesis of luffarin I has been achieved from commercially available precursors like sclareol, utilizing key strategies such as diastereoselective reduction of a ketone intermediate. mdpi.comnih.govresearchgate.net

Future synthetic efforts targeting this compound will likely build upon these established methodologies. Advanced strategies could include:

Asymmetric Synthesis: Developing highly stereoselective routes to construct the specific stereochemistry of this compound, which is crucial for its biological activity.

Flow Chemistry and Automation: Implementing continuous flow technologies to scale up synthesis, improve reaction control, and facilitate the rapid production of analogues.

The development of a robust total synthesis for this compound is academically significant as it would confirm its absolute stereochemistry and provide a platform for producing complex analogues. These analogues, with systematic modifications to the this compound scaffold, would be invaluable for structure-activity relationship (SAR) studies, helping to pinpoint the exact structural features responsible for its cytotoxicity.

Potential for Development of Chemical Probes for Biological Systems

A key future direction for this compound research is its development into a chemical probe to study biological systems. Chemical probes are powerful tools that allow for the visualization and investigation of molecular targets and pathways in their native cellular environment. Structural data from related compounds suggests that this compound possesses a C-4 hydroxy-substituted moiety, which could serve as a chemical handle for modification. nih.gov

This hydroxyl group could be strategically derivatized to attach various functional tags, such as:

Fluorophores: To visualize the subcellular localization of this compound and its targets using fluorescence microscopy.

Biotin tags: To facilitate the isolation and identification of binding partners through affinity purification.

Photoaffinity labels: To create covalent bonds with target proteins upon UV irradiation, allowing for their definitive identification.

The creation of such chemical probes from the this compound scaffold would be a significant contribution, enabling researchers to directly investigate its mechanism of action and potentially identify new biological targets that were previously unknown. This would bridge the gap between identifying a bioactive compound and understanding its function on a molecular level.

Contributions to the Broader Field of Marine Chemical Biology and Natural Product Drug Discovery

The study of this compound and its analogues contributes significantly to the broader fields of marine chemical biology and drug discovery. nih.govnih.gov Marine organisms, particularly sponges, are a prolific source of structurally unique and biologically active secondary metabolites. mdpi.comresearchgate.net Each new compound isolated and characterized, such as this compound, expands our understanding of the chemical diversity present in marine ecosystems.

The academic significance of this compound in this context includes:

Expanding Chemical Diversity: The luffarin family of sesterterpenoids represents a unique chemical scaffold. nih.govmdpi.com Investigating individual members like this compound adds to the library of known natural products, which can be screened for a wide range of biological activities.

Providing New Drug Leads: The reported cytotoxicity of this compound positions it as a potential lead compound for the development of new anticancer agents. acs.orgnih.gov Even if the native compound is not developed directly, its unique structure can inspire the synthesis of novel, more potent, and selective therapeutic agents.

Understanding Chemical Ecology: The production of complex metabolites like luffarins by sponges is often a result of chemical defense mechanisms. mdpi.com Studying these compounds provides insight into the ecological interactions and evolutionary pressures that drive the biosynthesis of such diverse molecules in marine environments.

Q & A

What are the established methods for synthesizing Luffarin R, and what key reaction conditions must be controlled?

Synthesis of this compound typically involves multi-step organic reactions, including cyclization, oxidation, and functional group modifications. Key conditions to optimize include temperature control (e.g., maintaining anhydrous environments for sensitive intermediates), catalyst selection (e.g., palladium-mediated cross-coupling), and purification techniques like column chromatography or HPLC . Documentation should follow IUPAC guidelines, with explicit details on solvents, reaction times, and spectroscopic validation (e.g., NMR, HRMS) for reproducibility .

How can researchers optimize the yield and purity of this compound during multi-step synthesis?

Advanced optimization requires Design of Experiments (DoE) approaches, such as factorial designs, to test variables like stoichiometry, solvent polarity, and catalyst loading. Parallel reaction screening can identify bottlenecks (e.g., low conversion in esterification steps). Purity can be enhanced via recrystallization or preparative TLC, validated by comparative HPLC analysis. Supporting information must include raw yield data and chromatograms .

What analytical techniques are recommended for characterizing this compound's structural integrity?

Basic characterization relies on 1H^1H- and 13C^{13}C-NMR for structural elucidation, supplemented by IR spectroscopy for functional groups. Advanced studies use X-ray crystallography for absolute configuration determination and LC-MS/MS for impurity profiling. Data should be cross-referenced with literature spectra, and deviations must be statistically justified .

What strategies are effective in resolving contradictory bioactivity data in this compound studies?

Contradictions often arise from assay variability (e.g., cell line specificity, incubation times). Mitigation includes:

  • Triangulation : Replicate assays across independent labs.
  • Meta-analysis : Pool data from published studies to identify trends.
  • Mechanistic probing : Use knockout models or enzyme inhibition assays to isolate pathways.
    Statistical tools like ANOVA or Bayesian inference can quantify uncertainty .

How should researchers design in vitro assays to assess this compound's pharmacological potential?

Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For cytotoxicity assays:

  • Use ≥3 cell lines (e.g., cancer vs. normal cells) with IC50_{50} calculations.
  • Include positive/negative controls (e.g., doxorubicin for apoptosis).
  • Validate via orthogonal methods (e.g., flow cytometry for cell cycle arrest) .

What computational modeling approaches are suitable for predicting this compound's mechanism of action?

Advanced methods include:

  • Molecular docking (AutoDock Vina) to identify target binding sites.
  • MD simulations (GROMACS) for stability analysis.
  • QSAR models to correlate structural motifs with bioactivity.
    Validate predictions with experimental mutagenesis or SPR binding assays .

What literature review strategies ensure comprehensive coverage of existing this compound research?

Use Boolean operators in databases (SciFinder, PubMed) with keywords: "this compound," "synthesis," "bioactivity," "structure-activity relationship." Track citations via Web of Science and prioritize peer-reviewed journals. Document search protocols in supplementary materials for transparency .

How to apply the FINER criteria when formulating hypothesis-driven research questions on this compound?

  • Feasible : Ensure access to required instrumentation (e.g., NMR, HPLC).
  • Novel : Address gaps (e.g., unexplored targets in this compound’s antiproliferative effects).
  • Ethical : Follow institutional guidelines for animal/human tissue use.
  • Relevant : Align with global health priorities (e.g., anticancer drug discovery) .

What are the best practices for documenting experimental procedures to ensure reproducibility?

  • Provide step-by-step protocols in Supporting Information, including batch numbers for reagents.
  • Share raw spectra and chromatograms in public repositories (e.g., Zenodo) with DOIs.
  • Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving .

How can principal contradiction analysis guide prioritization of conflicting hypotheses in this compound mechanism studies?

Identify the principal contradiction (e.g., conflicting data on apoptosis vs. autophagy induction). Prioritize hypotheses that resolve this contradiction through targeted experiments (e.g., siRNA silencing of autophagy genes). Use dialectical analysis to weigh evidence strength and refine models iteratively .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
luffarin R
Reactant of Route 2
luffarin R

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.